molecular formula C9H7Cl3 B14547065 Benzene, (1,3,3-trichloro-2-propenyl)- CAS No. 62098-05-9

Benzene, (1,3,3-trichloro-2-propenyl)-

Cat. No.: B14547065
CAS No.: 62098-05-9
M. Wt: 221.5 g/mol
InChI Key: GPQWWQDXHOURGX-UHFFFAOYSA-N
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Description

Benzene, (1,3,3-trichloro-2-propenyl)- is an organic compound with the molecular formula C9H9Cl3 It is a derivative of benzene, where three chlorine atoms are attached to the propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1,3,3-trichloro-2-propenyl)- typically involves the chlorination of benzene derivatives under controlled conditions. One common method is the reaction of benzene with trichloroacetaldehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where benzene is reacted with chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1,3,3-trichloro-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated benzoic acids.

    Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Chlorinated benzoic acids.

    Reduction: Less chlorinated benzene derivatives.

    Substitution: Benzene derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Benzene, (1,3,3-trichloro-2-propenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzene, (1,3,3-trichloro-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trichlorobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Trichlorobenzene

Comparison

Benzene, (1,3,3-trichloro-2-propenyl)- is unique due to the specific positioning of the chlorine atoms on the propenyl group. This structural difference imparts distinct chemical properties and reactivity compared to other trichlorobenzene derivatives. For example, the reactivity towards nucleophiles and the types of products formed in substitution reactions can vary significantly.

Properties

CAS No.

62098-05-9

Molecular Formula

C9H7Cl3

Molecular Weight

221.5 g/mol

IUPAC Name

1,3,3-trichloroprop-2-enylbenzene

InChI

InChI=1S/C9H7Cl3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6,8H

InChI Key

GPQWWQDXHOURGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=C(Cl)Cl)Cl

Origin of Product

United States

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